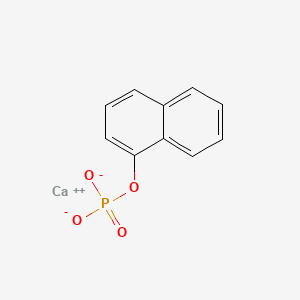

Calcium naphthyl phosphate

Description

Contextualization of Organic Phosphate (B84403) Chemistry in Contemporary Chemical Science

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and continually expanding field with profound implications across numerous scientific disciplines. longdom.org These compounds are integral to modern life, finding use as pesticides, herbicides, and fungicides in agriculture and industry. pnrjournal.com The definition of organophosphorus compounds is broad, often including any organic compound with a phosphorus substituent, even without a direct phosphorus-carbon bond. wikipedia.org This class notably includes esters of phosphoric acid. wikipedia.org

In the realm of biochemistry, phosphorus is omnipresent and essential to life, primarily in the form of phosphate. libretexts.orgrsc.org Organic phosphates, which are organic substances featuring phosphate groups, are fundamental to biological energy transfer processes. longdom.org The backbone of DNA is famously linked by phosphate diesters, and the function of many proteins is regulated by the enzymatic addition or removal of phosphate groups. libretexts.orgucsd.edu The inherent chemical characteristics of organophosphorus compounds, such as multivalency, variable oxidation states, and metal-binding capabilities, make them a versatile family of chemicals. longdom.org Their roles extend from being components of endogenous biomolecules and therapeutic agents to acting as crucial ligands in catalysis and key functional groups in the development of new synthetic methodologies. longdom.org The field continues to evolve, with ongoing research focused on novel synthesis methods, new series of phosphorus compounds, and structural modifications to enhance bioactivity or material properties. longdom.org

Significance of Naphthalene (B1677914) Scaffolds in Molecular Design and Functional Materials

The naphthalene scaffold, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a highly versatile platform in molecular design, particularly within medicinal chemistry. researchgate.netijpsjournal.com Its structure is a key component in a wide array of compounds that exhibit significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.commdpi.com The therapeutic effects of naphthalene derivatives are often linked to their metabolites, which can interact with cellular proteins and influence various biochemical pathways. researchgate.netmdpi.com

Beyond its medicinal applications, the naphthalene framework serves as a valuable building block for the synthesis of aromatic derivatives with tailored optical and electronic properties, contributing to the field of functional materials. researchgate.net The adaptability of the naphthalene core allows for extensive structural modifications, enabling researchers to develop new molecules with improved affinity, lower toxicity, and enhanced pharmacokinetics. researchgate.netmdpi.com This has led to the development of several FDA-approved drugs and continues to drive research into new therapeutic agents and materials. mdpi.com The ongoing exploration of compounds featuring new naphthalene scaffolds underscores its established importance in drug discovery and materials science. researchgate.net

Role of Calcium Coordination in Complex Chemical Systems

Calcium is a vital element whose ions (Ca²⁺) play a crucial role in the physiological and biochemical processes of virtually all cells. nih.govwikipedia.org The development of new calcium complexes is an emerging area of interest in modern synthetic chemistry, materials science, and biochemistry. lew.ro A key factor in calcium's widespread biological and chemical importance is its unique coordination chemistry. nih.gov As a hard metal ion, Ca²⁺ strongly prefers binding with oxygen ligands over nitrogen or sulfur. libretexts.org

Due to its large ionic radius, calcium can accommodate high coordination numbers, commonly six, seven, or eight, and can exhibit flexible coordination geometries. wikipedia.orglew.rolibretexts.org This versatility allows it to bind effectively to complex molecules with irregular binding sites, a decisive factor in its selection as a primary biological signaling molecule. nih.gov Calcium is readily complexed by oxygen-containing chelators like polyphosphates. wikipedia.org In chemical systems, calcium compounds are essential in the development of advanced materials such as ceramics and are used to study and influence processes like soil chemistry and water treatment. scbt.com The specific way calcium ions coordinate with ligands—whether unidentate, bidentate, or in mixed modes—influences the structure and function of the resulting complexes. libretexts.org

Current Research Landscape and Emerging Trends in Calcium Naphthyl Phosphate Studies

This compound is a chemical compound that has found a niche in various biological and industrial applications as a laboratory reagent. ontosight.ai Research on this compound leverages its specific properties as a substrate for studying certain enzymatic reactions, particularly those involving phosphate transfer. ontosight.ai

A primary application of this compound is in enzyme assays. ontosight.ai Specifically, it is used as a substrate for detecting phosphatase activity, such as that of prostatic acid phosphatase (PAP), an enzyme relevant to prostate health. biosynth.com It is also utilized in histochemical staining techniques to visualize specific enzymatic activities within tissues. ontosight.ai

Detailed structural studies have been conducted to understand its molecular configuration. An X-ray diffraction analysis of calcium 1-naphthyl phosphate trihydrate revealed that the calcium ion is coordinated to seven oxygen atoms—four from nearby phosphate groups and three from surrounding water molecules—in a distorted pentagonal bipyramid arrangement. montana.edu This structural insight is crucial for understanding its interaction in chemical and biological systems. While research into organophosphates and naphthalene derivatives is broad and rapidly developing, studies on this compound are more specialized, focusing on its utility as a tool in enzyme kinetics and histochemistry. ontosight.ainih.govresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₀H₇CaO₄P (anhydrous) | nih.gov |

| C₁₀H₁₃CaO₇P (trihydrate) | biosynth.com | |

| Molecular Weight | 262.21 g/mol (anhydrous basis) | americanchemicalsuppliers.com |

| 316.26 g/mol (trihydrate) | biosynth.com | |

| Appearance | White to off-white powder | chemicalbook.com |

| Melting Point | 192-193°C | chemsrc.com |

| Storage Condition | 2-8°C | chemsrc.com |

| CAS Number | 17805-69-5 (trihydrate) | biosynth.com |

Crystal Lattice Parameters of Calcium 1-Naphthyl Phosphate Trihydrate

| Parameter | Value | Source(s) |

|---|---|---|

| a | 7.244 ± 0.002 Å | montana.edu |

| b | 8.994 ± 0.003 Å | montana.edu |

| c | 18.725 ± 0.004 Å | montana.edu |

| α | 84°19' ± 3' | montana.edu |

| β | 78°32' ± 2' | montana.edu |

| γ | 88°52' ± 4' | montana.edu |

| Symmetry | Pī | montana.edu |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;naphthalen-1-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWQTXKKDJLMPZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7CaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990905 | |

| Record name | Calcium naphthalen-1-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70675-10-4, 4588-86-7 | |

| Record name | Calcium naphthyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070675104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium naphthalen-1-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium naphthyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium dinaphthyl di(hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Kinetics

Detailed Reaction Mechanisms of Calcium Naphthyl Phosphate (B84403) Formation

The synthesis of calcium naphthyl phosphate typically proceeds through a two-step process: the phosphorylation of naphthol to form a naphthyl phosphate intermediate, followed by salt formation with a suitable calcium precursor. A common and industrially relevant method for the initial phosphorylation involves the reaction of a naphthol with a phosphorylating agent like phosphorus oxychloride (POCl₃). orgsyn.orgresearchgate.net

C₁₀H₇OH + POCl₃ → C₁₀H₇OPOCl₂ + HCl C₁₀H₇OPOCl₂ + 2H₂O → C₁₀H₇OPO(OH)₂ + 2HCl

The resulting naphthyl phosphoric acid can then be reacted with a calcium salt, such as calcium chloride (CaCl₂) or calcium acetate, to yield this compound. researchgate.netnih.gov

2 C₁₀H₇OPO(OH)₂ + CaCl₂ → Ca(C₁₀H₇OPO₃H)₂ + 2HCl

Alternatively, the reaction can be performed in a way to produce the calcium salt directly.

The formation of this compound proceeds through several key intermediates. Following the initial attack of naphthoxide on phosphorus oxychloride, a dichlorophosphate (B8581778) intermediate (naphthyl phosphorodichloridate, C₁₀H₇OPOCl₂) is formed. orgsyn.org Subsequent hydrolysis of the remaining P-Cl bonds is required to generate the phosphate moiety.

The hydrolysis itself proceeds stepwise, with the formation of a monochlorophosphate intermediate (naphthyl phosphorochloridic acid, C₁₀H₇OPO(OH)Cl) before the final naphthyl phosphoric acid is obtained. These intermediates are highly reactive and are typically not isolated.

During the salt formation step, the reaction of naphthyl phosphoric acid with a calcium salt will involve the deprotonation of the phosphoric acid and coordination with the Ca²⁺ ion. In aqueous solution, the calcium ion exists as a hydrated species, [Ca(H₂O)ₙ]²⁺, and the formation of this compound involves the displacement of water molecules from the calcium coordination sphere by the phosphate oxygen atoms. The crystal structure of calcium 1-naphthyl phosphate trihydrate reveals that each calcium ion is coordinated to seven oxygen atoms: four from neighboring phosphate groups and three from water molecules, forming a distorted pentagonal bipyramid. montana.edu

A plausible intermediate in the solid-state formation from solution is an amorphous calcium phosphate phase, which then reorganizes into the crystalline salt. nih.gov

The phosphorus center in phosphate esters is tetrahedral. Nucleophilic substitution at a phosphorus center can proceed through different stereochemical pathways, primarily inversion or retention of configuration. For reactions involving phosphorus oxychloride, which is achiral, the initial phosphorylation of naphthol does not create a chiral center.

However, if a chiral naphthol derivative were used, or if subsequent reactions introduced a chiral center at the phosphorus atom, the stereochemistry would become critical. Nucleophilic substitution at a tetracoordinate phosphorus atom, such as in the hydrolysis of a phosphate ester, generally proceeds with inversion of configuration via a trigonal bipyramidal transition state or intermediate. researchgate.netacs.orglibretexts.org This is analogous to the Sₙ2 reaction at a carbon center. The incoming nucleophile attacks the face opposite to the leaving group. acs.orglibretexts.org

The formation of a pentacoordinate intermediate is a key feature of many nucleophilic substitution reactions at phosphorus. researchgate.netscispace.com The geometry of this intermediate and the relative apicophilicity (tendency to occupy an apical position) of the substituents influence the reaction pathway and stereochemical outcome.

Kinetic Studies of Formation and Transformation Reactions

The rate of the initial phosphorylation of naphthol is significantly influenced by several factors:

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The reaction between naphthol and phosphorus oxychloride is exothermic, and temperature control is crucial to prevent side reactions. orgsyn.org

Solvent: The choice of solvent affects the solubility of the reactants and can influence the reaction rate and mechanism. Pyridine is often used not only as a base but also as a solvent. orgsyn.org

Concentration of Reactants: The rate of formation of the dichlorophosphate intermediate is expected to be dependent on the concentrations of both naphthol and phosphorus oxychloride.

Catalyst/Base: The presence and nature of the base (e.g., pyridine, triethylamine) can have a profound effect on the reaction rate by influencing the concentration of the more nucleophilic naphthoxide species.

For the subsequent hydrolysis of the chloro-phosphate intermediates, the rate is highly dependent on the pH of the medium. The rate of salt formation will be influenced by the concentration of the calcium salt and the naphthyl phosphoric acid, as well as the temperature and pH, which affect the solubility and speciation of the reactants. nih.gov

Table 1: Expected Influence of Reaction Parameters on Rate Constants

| Parameter | Effect on Phosphorylation Rate | Effect on Hydrolysis Rate | Effect on Salt Formation Rate |

| Temperature | Increases | Increases | Increases (up to solubility limit) |

| Concentration of Naphthol/Naphthyl Phosphate | Increases | - | Increases |

| Concentration of POCl₃/H₂O/Ca²⁺ | Increases | Increases | Increases |

| Base/pH | Increases (with optimal base) | pH-dependent | pH-dependent |

| Solvent Polarity | Dependent on specific mechanism | Generally increases with polarity | Affects solubility and ionic interactions |

This table represents generalized expectations based on chemical principles, as specific kinetic data for this compound formation is not available.

The activation energy (Ea) for the nucleophilic attack of an alcohol on phosphorus oxychloride is expected to be significant, necessitating the use of elevated temperatures or a catalyst to achieve a reasonable reaction rate. orgsyn.org The transition state for this reaction likely involves a trigonal bipyramidal geometry at the phosphorus atom.

For the hydrolysis of the P-Cl bonds, the activation energy will be influenced by the pH. In the subsequent salt formation, the activation energy is associated with the desolvation of the ions and the formation of the crystal lattice.

Computational studies on the hydrolysis of phosphate diesters suggest that the transition state is "loose," with significant bond breaking to the leaving group and minimal bond formation to the incoming nucleophile. diva-portal.org A similar transition state character can be expected for the hydrolysis of the naphthyl phosphorochloridate intermediates.

Table 2: Estimated Activation Energies for Analogous Reactions

| Reaction | Analogous System | Estimated Activation Energy (kJ/mol) | Reference |

| Phosphate Ester Hydrolysis | p-Nitrophenyl phosphate hydrolysis in water | ~128 | frontiersin.org |

| Phosphate Diester Hydrolysis | Dimethyl phosphate hydrolysis | ~155 | samipubco.com |

Note: These values are for hydrolysis and not the formation of this compound. They are provided for comparative purposes to indicate the general magnitude of activation energies in organophosphate reactions.

Hydrolytic Stability Mechanisms in Diverse Chemical Environments (excluding biological/human contexts)

Phosphate esters are generally resistant to hydrolysis in neutral aqueous solutions. samipubco.com The stability of this compound will be a function of pH, temperature, and the presence of other chemical species in the environment.

In acidic solutions , the phosphate group can be protonated. This can facilitate hydrolysis by making the phosphorus atom more electrophilic and by protonating the naphthoxy leaving group, making it a better leaving group.

In alkaline solutions , hydrolysis occurs via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. longdom.org The rate of alkaline hydrolysis is generally first-order with respect to both the phosphate ester and the hydroxide ion concentration. samipubco.com The hydrolysis of diaryl phosphate esters has been shown to proceed through a loose transition state under alkaline conditions. diva-portal.org

The solubility of this compound itself is a critical factor in its hydrolytic stability in aqueous environments. The salt's low solubility will limit the concentration of the dissolved ester that is available for hydrolysis. nih.gov

Table 3: Factors Affecting the Hydrolytic Stability of this compound

| Chemical Environment | Effect on Stability | Mechanism |

| Neutral (pH ~7) | High stability | Slow nucleophilic attack by water |

| Acidic (pH < 7) | Decreased stability | Protonation of phosphate and leaving group facilitates hydrolysis |

| Alkaline (pH > 7) | Decreased stability | Nucleophilic attack by hydroxide ions |

| Presence of coordinating metal ions | Can decrease stability | Lewis acid catalysis, polarization of P-O bond |

| High ionic strength | Can affect solubility and reaction rates | Salt effects on activity coefficients |

pH-Dependent Degradation Pathways

The degradation of this compound in aqueous environments is significantly influenced by pH. The stability of the phosphate ester linkage is subject to hydrolysis, which can be catalyzed by either acid or base. The degradation pathways are primarily centered around the cleavage of the P-O bond connecting the phosphate group to the naphthyl moiety.

Under acidic conditions (low pH), the degradation is expected to proceed via an acid-catalyzed hydrolysis mechanism. In this pathway, the phosphate oxygen is protonated, which increases the electrophilicity of the phosphorus atom. A water molecule can then act as a nucleophile, attacking the phosphorus center and leading to the cleavage of the naphthyl group as naphthol and the formation of calcium phosphate. The rate of this reaction is generally dependent on the concentration of hydronium ions.

In neutral to slightly acidic conditions, the hydrolysis of phosphate diesters is known to be very slow. samipubco.com However, for a monoester like naphthyl phosphate, the monoanionic form is prevalent. The hydrolysis in this pH range is less dependent on pH and proceeds at a slower rate compared to strongly acidic or basic conditions.

Under alkaline conditions (high pH), the degradation is accelerated through a base-catalyzed hydrolysis mechanism. The hydroxide ion (OH-), a strong nucleophile, directly attacks the phosphorus atom. samipubco.com This leads to the formation of a pentacoordinate intermediate, which then breaks down to yield naphthoxide and calcium phosphate. The rate of alkaline hydrolysis is directly proportional to the hydroxide ion concentration. epa.gov Studies on analogous aryl phosphates have demonstrated a clear trend of increasing hydrolysis rate with increasing pH in the alkaline range. epa.gov

To illustrate the effect of pH on the degradation rate, the following table presents hypothetical first-order rate constants (k) for the hydrolysis of an aryl phosphate at different pH values, based on general observations for similar compounds.

| pH | Condition | Illustrative Rate Constant (s⁻¹) |

| 2 | Acidic | 5.0 x 10⁻⁵ |

| 5 | Weakly Acidic | 1.0 x 10⁻⁷ |

| 7 | Neutral | 8.0 x 10⁻⁸ |

| 9 | Weakly Alkaline | 3.0 x 10⁻⁶ |

| 12 | Strongly Alkaline | 6.0 x 10⁻⁴ |

This table is for illustrative purposes and the values are representative of typical aryl phosphate hydrolysis kinetics.

Photolytic Decomposition Mechanisms

The presence of the naphthyl group, a chromophore that absorbs ultraviolet (UV) light, makes this compound susceptible to photolytic decomposition. When the molecule absorbs photons of appropriate energy, it is promoted to an excited electronic state, which can then undergo various chemical reactions leading to its degradation.

The primary mechanism of photolytic decomposition is expected to be the homolytic cleavage of the C-O or P-O bond of the phosphate ester. This cleavage results in the formation of radical species. For instance, photolysis can lead to the formation of a naphthoxyl radical and a corresponding phosphate radical. nih.gov These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent (water) or reaction with dissolved oxygen, leading to a cascade of products.

In the presence of photosensitizers in the environment, the photolytic degradation can be accelerated. Sensitizers can absorb light energy and transfer it to the this compound molecule, promoting it to a reactive triplet state even at wavelengths where the compound itself does not absorb strongly.

Another potential photolytic pathway for naphthyl compounds involves intramolecular rearrangements or photodimerization, as has been observed for other naphthyl ethers. acs.org However, the cleavage of the phosphate ester is likely to be a more dominant pathway. The efficiency of photolysis is often described by the quantum yield (Φ), which is the number of molecules degraded per photon absorbed. The quantum yield can be influenced by various factors, including the solvent, the presence of oxygen, and the wavelength of light.

Advanced oxidation processes, such as the UV/H₂O₂ system, can significantly enhance the degradation of organophosphate esters. scielo.br In such systems, the photolysis of hydrogen peroxide generates highly reactive hydroxyl radicals (•OH) which can readily attack the aromatic ring and the phosphate ester linkage, leading to rapid mineralization of the compound. mdpi.com

The following table provides illustrative photolytic degradation data for related organophosphate and naphthyl compounds to contextualize the potential behavior of this compound.

| Compound Type | Condition | Illustrative Finding |

| Organophosphate Ester | UV/H₂O₂ | Degradation rate can reach >95% within hours. mdpi.com |

| Naphthyl Ether | Laser Flash Photolysis | Formation of naphthoxyl radical observed. nih.gov |

| Aryl Phosphate | Direct Photolysis | Susceptible to degradation under UV irradiation. |

This table provides examples from studies on related compounds to illustrate potential photolytic behavior.

Advanced Spectroscopic and Structural Elucidation

Solid-State Characterization and Polymorphism

The analysis of calcium naphthyl phosphate (B84403) in the solid state provides fundamental insights into its crystalline arrangement, molecular conformation, and intermolecular forces. These characteristics are crucial for understanding its physical and chemical properties.

High-resolution X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Studies on calcium 1-naphthyl phosphate have revealed its existence as a trihydrate, with the chemical formula Ca(C₁₀H₇HPO₄)₂·3H₂O. iucr.org The crystal structure was solved using three-dimensional Patterson and Fourier syntheses, followed by least-squares refinements. iucr.orgmontana.edu

The compound crystallizes in the triclinic space group Pī. iucr.org This low-symmetry system is indicative of a complex packing arrangement influenced by various intermolecular forces. The detailed crystallographic parameters determined from single-crystal XRD analysis are summarized in the table below. iucr.orgmontana.edu

Table 1: Crystallographic Data for Calcium 1-Naphthyl Phosphate Trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | iucr.org |

| Space Group | Pī | iucr.org |

| a | 7.244 ± 0.002 Å | iucr.org |

| b | 8.994 ± 0.003 Å | iucr.org |

| c | 18.725 ± 0.004 Å | iucr.org |

| α | 95°41' ± 4' | iucr.org |

| β | 101°28' ± 3' | iucr.org |

| γ | 88°52' ± 5' | iucr.org |

| Z (formula units/cell) | 2 | iucr.org |

| Calculated Density (Dc) | 1.508 g/cm³ | iucr.orgmontana.edu |

| Observed Density (Do) | 1.503 g/cm³ | iucr.orgmontana.edu |

The structural analysis reveals a distorted tetrahedral geometry for the phosphate groups. montana.edu Within this structure, one oxygen atom of the phosphate group is esterified to the naphthyl moiety, another is protonated, and the remaining two coordinate to two different calcium atoms. iucr.orgmontana.edu Each calcium ion is coordinated to seven oxygen atoms in a distorted pentagonal bipyramidal geometry. iucr.orgmontana.edu Four of these oxygens are from four distinct phosphate groups, and the other three are from water molecules, highlighting the integral role of water in stabilizing the crystal lattice. iucr.orgmontana.edu The molecules are interconnected by strong hydrogen bonding between neighboring phosphate groups and water molecules, forming a robust three-dimensional network. iucr.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups, molecular conformation, and lattice vibrations of a compound. While specific spectra for calcium naphthyl phosphate are not widely published, the expected vibrational modes can be inferred from the analysis of related calcium phosphate and aromatic compounds. researchgate.netnih.gov

FTIR Spectroscopy: FTIR spectroscopy is particularly sensitive to polar functional groups and is an effective tool for identifying the various components of this compound. scispace.com The spectrum would be characterized by absorption bands corresponding to the phosphate anion, the naphthyl group, and water molecules. researchgate.netresearchgate.net

Phosphate Group Vibrations: The phosphate (PO₄³⁻) group vibrations are among the most characteristic features. nih.gov The symmetric and asymmetric stretching modes (ν₃) of the P-O bonds would appear as strong, broad absorptions, typically in the 1000-1100 cm⁻¹ region. nih.govijcmas.com The O-P-O bending modes (ν₄) would be found at lower frequencies, around 550-600 cm⁻¹. nih.gov The presence of a protonated phosphate group (HPO₄²⁻) would introduce additional bands, such as P-O(H) stretching and P-O-H in-plane bending vibrations. biointerfaceresearch.com

Naphthyl Group Vibrations: The aromatic naphthyl group would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C-C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would also be present at lower wavenumbers.

Water Vibrations: The presence of water of hydration would be confirmed by a broad O-H stretching band around 3200-3600 cm⁻¹ and an H-O-H bending vibration near 1650 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to FTIR. nih.gov It is particularly useful for analyzing the mineral backbone and non-polar bonds. umass.edu

Phosphate Group Vibrations: The most intense band in the Raman spectrum of calcium phosphates is typically the symmetric P-O stretching mode (ν₁) of the phosphate group, which appears as a sharp, strong peak around 960 cm⁻¹. nih.govnih.gov This band's position and width are sensitive to the degree of crystallinity. Asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) also appear at characteristic frequencies. nih.gov

Naphthyl Group Vibrations: The C-C stretching vibrations of the aromatic rings of the naphthyl group are expected to produce strong signals in the Raman spectrum.

Together, FTIR and Raman spectroscopy can be used to confirm the presence of all structural components, investigate the effects of hydrogen bonding on vibrational frequencies, and analyze lattice modes at low frequencies, providing a comprehensive picture of the solid-state structure and conformation.

Solid-state NMR (ssNMR) is a powerful technique for probing the local chemical environment of specific nuclei, such as ³¹P and ¹³C, within a solid material. It can provide information on molecular structure, intermolecular interactions, and dynamics, even in non-crystalline or poorly ordered materials. nih.gov

For this compound, ³¹P ssNMR would be particularly informative. medscape.com The ³¹P chemical shift is highly sensitive to the local environment of the phosphate group, including the nature of the counter-ion, the degree of protonation, and hydrogen bonding interactions. nih.gov By using techniques like magic-angle spinning (MAS), high-resolution spectra can be obtained from solid samples. nih.gov

¹³C ssNMR could be employed to study the naphthyl moiety, providing insights into the packing and conformation of the aromatic rings within the crystal lattice. Different carbon environments within the solid state, which may not be distinguishable in solution, could potentially be resolved.

Solution-State Advanced Nuclear Magnetic Resonance Spectroscopy

While solid-state methods describe the structure in the crystalline form, solution-state NMR is essential for characterizing the structure and behavior of the naphthyl phosphate anion when dissolved.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but complex molecules often suffer from signal overlap. Two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment and detailed structural elucidation by spreading the information across two frequency axes. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org For the naphthyl phosphate anion, a COSY spectrum would reveal the connectivity of the protons on the aromatic rings, allowing for sequential assignment of adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org Each peak in the 2D spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C chemical shifts and simplifying the assignment of the carbon skeleton. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org This is crucial for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different molecular fragments. For instance, correlations from the naphthyl protons to the phosphate-bearing carbon would confirm the point of attachment. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org NOESY is valuable for determining the three-dimensional conformation of the molecule in solution.

Table 2: Application of 2D NMR Techniques for this compound Structure Elucidation

| Technique | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H-¹H through-bond (2-3 bonds) | Reveals proton-proton coupling networks within the naphthyl ring system. |

| HSQC | ¹H-¹³C through-bond (1 bond) | Correlates each proton to its directly attached carbon atom. |

| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Establishes long-range connectivity, linking different parts of the molecule and identifying quaternary carbons. |

| NOESY | ¹H-¹H through-space | Provides information on the spatial proximity of protons, aiding in conformational analysis. |

Quantitative NMR for Purity and Compositional Analysis (non-human samples)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds with high precision and accuracy. bwise.kr Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte. Instead, the purity of a substance can be determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration. ox.ac.uk

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr To perform a qNMR analysis on a non-human sample of this compound, the following steps would be taken:

An accurately weighed amount of the this compound sample and an accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of an appropriate deuterated solvent.

The ¹H NMR spectrum is acquired under conditions that ensure accurate integration. This includes using a long relaxation delay (typically 5 times the longest T₁ relaxation time) and ensuring a high signal-to-noise ratio. ox.ac.uk

Well-resolved signals for both the analyte (naphthyl phosphate) and the internal standard are selected.

The integrals of these signals are carefully measured.

The purity of the analyte can then be calculated using the following equation: ox.ac.uk

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd (%)

Where:

I = Integral area

N = Number of protons giving rise to the signal

M = Molar mass

m = mass

Purity = Purity of the standard

x = analyte (this compound)

std = internal standard

qNMR provides a direct, non-destructive method for purity assessment, offering traceability to the International System of Units (SI) when a certified reference material is used as the internal standard. bwise.kr

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Reagent in Organic and Inorganic Synthesis

The unique combination of a bulky aromatic naphthyl group, a reactive phosphate (B84403) bridge, and a Lewis acidic calcium cation suggests that calcium naphthyl phosphate could serve as a versatile reagent in both organic and inorganic synthesis.

Role in Catalytic Transformations

While direct catalytic applications of this compound are not extensively documented, the catalytic activity of related chiral calcium organophosphate complexes has been demonstrated. For instance, research has shown that chiral nonracemic calcium bis(phosphate) complexes can catalyze highly enantioselective direct amination of enamides. nih.gov This suggests that this compound, potentially in a chiral form, could act as a Lewis acid catalyst. The calcium center can coordinate to substrates, activating them for nucleophilic attack, while the phosphate and naphthyl groups can influence the steric and electronic environment of the reaction center.

The versatility of calcium catalysis is on the rise, with applications in various transformations. nih.gov Calcium-based catalysts are attractive due to calcium's natural abundance and low toxicity. nih.gov Studies on calcium–BINOL phosphate-catalyzed asymmetric hydrocyanation of hydrazones further underscore the potential of calcium phosphate complexes in catalysis. nih.gov

Precursor in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. While there is no specific mention of this compound as a direct precursor in MOF synthesis, the components of the molecule are highly relevant to MOF chemistry. Calcium-based MOFs are gaining attention due to their potential in various applications. eeer.orgmdpi.com

Organophosphate ligands, in general, are utilized in the synthesis of hybrid porous architectures known as metal phosphonates. researchgate.net The synthesis of zirconium-based MOFs, for example, has explored the use of phosphonate linkers to create structures with exceptional stability. rsc.org Given this, it is conceivable that this compound could be explored as a precursor or a building block in the design of novel MOFs, where the phosphate group could coordinate with metal centers and the naphthyl group could form part of the organic framework, influencing the porosity and functionality of the resulting material.

Integration into Functional Materials

The incorporation of this compound into various materials could impart specific functionalities, leveraging the properties of the phosphate and naphthyl moieties.

Development of Flame Retardant Additives (beyond general statements)

Organophosphorus compounds are widely recognized for their flame-retardant properties. wikipedia.org Phosphate-based flame retardants can act in either the condensed phase, by promoting the formation of a protective char layer, or in the gas phase, by trapping flammable radicals. alfa-chemistry.comvaltris.comnih.gov Aromatic-substituted organic phosphates, in particular, are known for their high thermal stability and their ability to enhance char formation due to the presence of aryl groups. alfa-chemistry.com

While specific data on this compound is unavailable, its structure, containing both a phosphate group and an aromatic naphthyl ring system, suggests it could function as an effective flame retardant. The proposed mechanism would likely involve the formation of phosphoric acid upon thermal decomposition, which would then promote charring of the polymer matrix. The aromatic naphthyl group could further enhance the stability of this char layer. alfa-chemistry.com

Table 1: General Mechanisms of Phosphate Flame Retardants

| Phase of Action | Mechanism | Effect on Polymer |

| Condensed Phase | Formation of phosphoric acid, which acts as a catalyst for dehydration and cross-linking. | Promotes the formation of a stable, insulating char layer. |

| Gas Phase | Generation of PO• radicals upon decomposition. | Traps highly reactive H• and OH• radicals in the flame, inhibiting combustion. |

Applications in Polymer Composites and Coatings

The integration of calcium phosphate compounds into polymer composites is an active area of research, primarily focused on biomedical applications due to their biocompatibility. acs.orgmdpi.comnih.gov However, the principles of using such fillers can be extended to other functional materials. The incorporation of this compound into polymers could enhance their thermal stability, as suggested by studies on calcium phosphate-polymer composites. mdpi.com

In the realm of functional coatings, organophosphate compounds are being explored for various applications, including the degradation of chemical warfare agents and corrosion inhibition. thenonwovensinstitute.compatsnap.com A coating containing this compound could potentially offer a combination of properties. The phosphate group could provide adhesion to metal substrates and contribute to a protective barrier, while the naphthyl group could enhance the hydrophobicity and thermal stability of the coating.

Use in Adsorption and Separation Technologies

Organophosphorus compounds have demonstrated significant potential as extractants for heavy metals. mdpi.comresearchgate.netbohrium.com The mechanism of action often involves the formation of stable complexes with metal ions through cation exchange, solvation, or chelation. mdpi.com The phosphate moiety in this compound could act as a binding site for heavy metal ions in aqueous solutions.

Furthermore, materials functionalized with phosphate groups are being investigated for the selective removal of pollutants from water. mdpi.com While direct studies on this compound for these applications are lacking, its chemical structure suggests it could be a candidate for the development of new adsorbent materials. The naphthyl group could provide a hydrophobic surface that might be advantageous for the adsorption of specific organic molecules. The separation of organic compounds is a critical process in many industries, and novel materials with tailored surface properties are continuously sought. nih.govlibretexts.org

Precursor for Advanced Calcium Phosphate-Based Materials

The unique structure of this compound, which combines a calcium ion, a phosphate group, and a bulky naphthyl moiety, presents intriguing possibilities as a precursor for the synthesis of advanced calcium phosphate-based materials. The organic component could serve as a modifiable template or a source of carbon in composite materials, while the calcium and phosphate ions provide the fundamental building blocks for the inorganic phase.

Synthesis of Novel Calcium Phosphate Ceramics and Glasses

The thermal decomposition of this compound under controlled atmospheres could theoretically yield novel calcium phosphate ceramics. The naphthyl group, upon heating, would decompose, potentially creating a porous ceramic structure or influencing the final crystalline phase of the calcium phosphate. The rate of heating, temperature, and atmospheric conditions would be critical parameters in controlling the resulting material's properties, such as porosity, surface area, and phase composition (e.g., amorphous, hydroxyapatite (B223615), or other calcium phosphate phases).

The incorporation of the naphthyl group could also be explored in the formation of calcium phosphate glasses. In this scenario, the organic component might act as a network modifier, disrupting the long-range order of the phosphate network and leading to the formation of a glassy, amorphous state. The size and rigidity of the naphthyl group could influence the glass transition temperature and other mechanical and optical properties of the resulting material.

Table 1: Theoretical Parameters for Synthesis of Calcium Phosphate Materials from this compound

| Parameter | Influence on Material Properties |

| Calcination Temperature | Affects crystallinity, phase purity, and grain size of ceramics. |

| Heating Rate | Can influence the porosity and microstructure of the final material. |

| Atmosphere (e.g., air, inert) | Determines the decomposition products of the naphthyl group and can prevent or promote the formation of carbonaceous residues. |

| Cooling Rate | Critical for the formation of glasses; rapid cooling is necessary to prevent crystallization. |

Creation of Hybrid Organic-Inorganic Nanostructures

The molecular structure of this compound inherently represents a simple organic-inorganic hybrid. This characteristic could be leveraged to create more complex hybrid nanostructures. For instance, the naphthyl group could be functionalized with other organic molecules through aromatic chemistry, allowing for the covalent linking of polymeric chains or other functional moieties.

Furthermore, self-assembly processes involving this compound could lead to the formation of ordered nanostructures. The amphiphilic nature of the molecule, with its ionic calcium phosphate head and nonpolar naphthyl tail, might drive the formation of micelles, vesicles, or lamellar structures in appropriate solvents. These self-assembled structures could then serve as templates for the deposition of other materials or be used directly in applications such as drug delivery. The synthesis of such hybrid nanocarriers often involves the controlled mixing of calcium and phosphate ions with organic molecules to form a core-shell structure.

Role in Analytical Chemistry Method Development

While not widely documented, the distinct properties of this compound suggest potential applications in the development of new analytical methods.

Use as a Standard or Reference Material

For an analyte to be used as a standard or reference material, it must be stable, highly pure, and well-characterized. While commercial grades of this compound are available, its certification as a reference material for specific analytical applications is not commonly reported. Theoretically, if a highly purified and stable form of this compound could be produced and its properties rigorously characterized, it could serve as a reference material for methods analyzing organophosphate compounds or for calibrating instruments that detect aromatic moieties. Certified reference materials (CRMs) are crucial for ensuring the quality and traceability of analytical measurements.

Application in Sensor Technologies for Chemical Detection

The naphthyl group of this compound is fluorescent, a property that could be exploited in the development of chemical sensors. A potential sensor design could involve immobilizing this compound on a solid support. The binding of a target analyte to the calcium ion or the phosphate group could induce a change in the fluorescence of the naphthyl moiety, providing a detectable signal.

For example, a sensor for certain metal ions could be conceptualized where the target ion displaces the calcium ion from the phosphate group, leading to a quenching or enhancement of the naphthyl fluorescence. Similarly, a sensor for specific enzymes could be developed where the enzymatic cleavage of the phosphate group releases the naphthol, resulting in a significant change in the fluorescence signal. The development of such sensors would require detailed studies into the specificity and sensitivity of the fluorescence response to various analytes.

Table 2: Potential Sensor Applications of this compound

| Target Analyte | Sensing Mechanism | Potential Signal Change |

| Metal Ions | Displacement of Ca²⁺ or coordination with the phosphate group. | Change in fluorescence intensity or wavelength. |

| Enzymes (e.g., phosphatases) | Enzymatic cleavage of the phosphate-naphthyl bond. | Significant increase in fluorescence upon release of naphthol. |

| Organic Molecules | Interaction with the naphthyl group (e.g., π-π stacking). | Quenching or enhancement of fluorescence. |

Environmental and Biogeochemical Interactions

Environmental Fate and Transformation Pathways in Abiotic Systems

Abiotic degradation pathways are crucial in determining the persistence of calcium naphthyl phosphate (B84403) in the environment. These processes, which include photolytic degradation and chemical hydrolysis, can significantly influence the compound's concentration and the formation of transformation products in various environmental compartments.

The kinetics of photolysis are generally influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water (like dissolved organic matter), and water chemistry (e.g., pH). For many organic compounds, photodegradation follows pseudo-first-order kinetics, especially in dilute aqueous solutions where the concentration of the compound is the limiting factor. The rate of degradation can be significantly enhanced by the presence of substances that generate reactive oxygen species, such as hydroxyl radicals, upon irradiation.

The primary photolytic degradation product of the naphthyl moiety is likely to be 1-naphthol (B170400) , resulting from the cleavage of the phosphate ester bond. Further irradiation could lead to the formation of various oxidation and ring-cleavage products, including quinones and smaller organic acids. A proposed pathway for the initial photolytic degradation is presented in Table 1.

Table 1: Postulated Initial Photolytic Degradation of Calcium Naphthyl Phosphate in Water

| Reactant | Condition | Primary Products |

|---|---|---|

| This compound | UV Irradiation in aqueous solution | 1-Naphthol, Calcium phosphate |

This table is based on the known photolytic behavior of related organophosphate and naphthyl compounds.

Chemical hydrolysis is a significant abiotic degradation pathway for organophosphate esters. The stability of the phosphate ester bond is pH-dependent, with hydrolysis rates generally increasing under both acidic and alkaline conditions nih.gov. For many organophosphorus pesticides, alkaline hydrolysis is the predominant mechanism nih.gov. The hydrolysis of 1-naphthyl phosphate yields 1-naphthol and inorganic phosphate researchgate.netresearchgate.net. The presence of the calcium salt is not expected to significantly alter this fundamental hydrolytic pathway, although it may influence the compound's solubility and bioavailability.

The rate of hydrolysis is influenced by temperature and the chemical composition of the water. While specific kinetic data for the abiotic hydrolysis of this compound is scarce, the general mechanism for organophosphate ester hydrolysis can be applied.

Table 2: Products of Chemical Hydrolysis

| Compound | Hydrolysis Product 1 | Hydrolysis Product 2 |

|---|---|---|

| This compound | 1-Naphthol | Calcium phosphate |

This table outlines the expected primary products from the chemical hydrolysis of the parent compound.

In soil and sediment systems, the interaction of this compound with mineral surfaces plays a critical role in its environmental fate. The phosphate group can strongly adsorb to mineral surfaces, particularly clays (B1170129) and metal oxides (e.g., iron and aluminum oxides) researchgate.netresearchgate.net. This sorption is a key factor controlling the mobility and bioavailability of the compound. The naphthalene (B1677914) moiety, being hydrophobic, can also adsorb to the surfaces of clay minerals mdpi.com.

Microbial Degradation Mechanisms in Environmental Compartments (e.g., soil, sediment)

Microbial degradation is a primary pathway for the breakdown of organic compounds in the environment. The structural components of this compound—a phosphate ester and a naphthalene ring system—are susceptible to microbial attack.

The microbial degradation of this compound is expected to be initiated by the enzymatic hydrolysis of the phosphate ester bond, releasing 1-naphthol and inorganic phosphate. This initial step is a common feature in the breakdown of many organophosphorus compounds by soil microorganisms oup.com.

Following the initial hydrolysis, 1-naphthol is further metabolized. Studies on the biodegradation of naphthalene and related compounds, such as the pesticide Carbaryl (1-naphthyl-N-methylcarbamate), have shown a common metabolic pathway nih.gov. 1-Naphthol is typically hydroxylated to form 1,2-dihydroxynaphthalene . This intermediate then undergoes ring cleavage, leading to the formation of compounds like salicylate (B1505791) and catechol , which are subsequently funneled into central metabolic pathways (e.g., the Krebs cycle) and ultimately mineralized to carbon dioxide and water nih.govidosi.orgnih.gov.

Table 3: Key Microbial Metabolites in the Degradation of the Naphthyl Moiety

| Precursor | Metabolite |

|---|---|

| 1-Naphthyl phosphate | 1-Naphthol |

| 1-Naphthol | 1,2-Dihydroxynaphthalene |

| 1,2-Dihydroxynaphthalene | Salicylate |

| Salicylate | Catechol / Gentisate |

This table is based on established microbial degradation pathways for naphthalene and its derivatives.

The biotransformation of this compound involves a series of enzymatic reactions. The initial and most critical step is the hydrolysis of the ester linkage, which is catalyzed by phosphatase or hydrolase enzymes researchgate.netresearchgate.netoup.com. These enzymes are widespread in soil microbial communities.

The subsequent degradation of the naphthyl ring involves a cascade of enzymatic activities. The conversion of 1-naphthol to 1,2-dihydroxynaphthalene is catalyzed by a hydroxylase idosi.org. The aromatic ring of 1,2-dihydroxynaphthalene is then cleaved by a dioxygenase idosi.org. Further metabolism of the ring-cleavage products into central metabolic intermediates is carried out by a suite of enzymes involved in aromatic compound degradation pathways nih.gov. For instance, salicylate can be converted to catechol by salicylate hydroxylase . The complete degradation pathway represents a coordinated effort of multiple enzymes within a single microorganism or a microbial consortium.

Mobility and Sorption Behavior in Environmental Matrices

The mobility of this compound in the environment is largely determined by its sorption characteristics in soil and sediment. As a salt of an organophosphate, its behavior will be influenced by both the organic naphthyl group and the inorganic calcium phosphate moiety.

The potential for mobility is generally inversely related to the strength of sorption. The organic carbon-water (B12546825) partition coefficient (Koc) is a common measure used to predict the mobility of organic chemicals in soil nih.gov. Compounds with high Koc values tend to be less mobile. While a specific Koc for this compound is not available, the naphthalene component suggests a moderate potential for sorption to soil organic matter.

Adsorption to Soil Minerals and Organic Matter

The adsorption of this compound in soil is a complex process governed by the interplay of its dissociated ions with soil components. The phosphate moiety is expected to be a primary driver of adsorption to mineral surfaces, while the organic naphthyl group will likely influence its affinity for soil organic matter.

Adsorption to Soil Minerals:

The phosphate component of this compound is anticipated to adsorb to a variety of soil minerals, including metal oxides (e.g., iron and aluminum oxides), clay minerals, and calcium carbonate. unila.ac.id The mechanisms of phosphate adsorption are well-established and include:

Ligand Exchange: Phosphate anions can displace hydroxyl groups from the surfaces of iron and aluminum oxides, forming inner-sphere complexes. This is a primary mechanism of phosphate retention in many soil types.

Precipitation/Co-precipitation: In soils with high calcium concentrations, particularly calcareous soils, the phosphate can precipitate as calcium phosphate minerals. researchgate.net The presence of calcium carbonate can act as a surface for phosphate adsorption and potential precipitation. noaa.gov

Electrostatic Interactions: The negatively charged phosphate ions can be attracted to positively charged sites on mineral surfaces, although this is generally a weaker adsorption mechanism compared to ligand exchange.

The adsorption of phosphate to soil minerals is influenced by several factors, including soil pH, the type and crystallinity of minerals, and the presence of competing anions. For instance, in acidic soils, adsorption to iron and aluminum oxides is dominant, while in alkaline soils, interaction with calcium carbonate becomes more significant. researchgate.net

Adsorption to Soil Organic Matter:

The naphthyl group, being an organic moiety, is expected to interact with soil organic matter (SOM) through various mechanisms:

Hydrophobic Interactions: The nonpolar nature of the naphthyl group will likely lead to its partitioning into the hydrophobic domains of SOM.

Van der Waals Forces: Weak, short-range attractive forces will exist between the naphthyl group and organic matter surfaces.

Interactive Data Table: Factors Influencing Adsorption of Phosphate Analogs in Soil

Leaching Potential in Aquatic and Terrestrial Systems

The leaching potential of this compound is determined by its solubility and the extent of its adsorption to soil particles. Organophosphate esters, as a class, exhibit a range of solubilities and mobilities in the environment. geoscienceworld.org

Factors Influencing Leaching:

Solubility: While specific data for this compound is not readily available, the presence of the calcium salt may result in lower water solubility compared to more soluble forms like sodium or potassium salts. However, organophosphate esters can still possess sufficient solubility to be transported through the soil profile with water movement. geoscienceworld.org

Adsorption: As discussed in the previous section, strong adsorption to soil minerals and organic matter will significantly reduce the leaching potential of this compound. Conversely, in soils with low adsorption capacity (e.g., sandy soils with low organic matter), the potential for leaching will be higher.

Soil Properties: Soil texture, structure, and hydraulic conductivity will influence water flow and, consequently, the transport of dissolved substances. For example, in well-structured soils with preferential flow paths, there may be an increased risk of rapid leaching to groundwater.

Environmental Conditions: Rainfall intensity and frequency, as well as irrigation practices, will affect the amount of water moving through the soil profile and thus the potential for leaching.

Leaching in Different Systems:

Terrestrial Systems: In agricultural settings, the application of compounds containing phosphate can lead to leaching, particularly in soils with low phosphorus retention capacity. The naphthyl component may also be subject to leaching, depending on its interaction with soil components.

Aquatic Systems: If this compound reaches surface waters through runoff or leaching, it can be transported in the dissolved phase or adsorbed to suspended sediments. The ultimate fate in aquatic systems will depend on factors such as water chemistry, sediment composition, and microbial activity.

Interactions with Environmental Ligands and Metal Ions (excluding human toxicity)

In the environment, this compound can interact with a variety of naturally occurring ligands and metal ions. These interactions can influence its speciation, mobility, and bioavailability.

Interactions with Environmental Ligands:

Naturally occurring organic and inorganic ligands in soil and water can interact with the calcium and phosphate components of the compound.

Organic Ligands: Dissolved organic matter (DOM), such as humic and fulvic acids, can form complexes with calcium ions. This complexation can potentially increase the solubility of calcium and influence the equilibrium of this compound in solution.

Interactions with Metal Ions:

The phosphate component of this compound can interact with various metal ions present in the environment. Calcium phosphates, in general, have a strong capacity to immobilize certain metallic ions. researchgate.net

Ion Exchange: The calcium ions in the phosphate structure can be substituted by other divalent cations, such as heavy metals (e.g., lead, cadmium, zinc). mdpi.comresearchgate.net This ion exchange process can lead to the sequestration of these metals, reducing their mobility and bioavailability in the soil.

Adsorption and Precipitation: Metal ions can adsorb to the surface of calcium phosphate particles or co-precipitate with them, forming new, stable mineral phases. researchgate.net Studies have shown that calcium phosphates are effective in removing metal ions like Ni²⁺ and Cu²⁺ from aqueous solutions through adsorption and co-precipitation. researchgate.net

The presence of the naphthyl group could potentially influence these interactions, for example, by sterically hindering the access of metal ions to the phosphate group or by providing an additional site for weak interactions with certain metals.

Interactive Data Table: Potential Interactions of this compound Components with Environmental Species

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting a wide range of molecular properties.

The electronic structure of naphthyl phosphate (B84403) is characterized by the interplay between the phosphate group and the aromatic naphthalene (B1677914) ring system. The bonding within the phosphate group itself involves a central phosphorus atom, classically depicted with a double bond to one oxygen (the phosphoryl oxygen) and single bonds to three other oxygen atoms. However, the nature of the P=O bond is complex, with a bond order between 1 and 2, and can be more accurately described as polar, represented as P⁺-O⁻. wikipedia.org This polarity is a key feature of organophosphates.

A fundamental aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | DFT/B3LYP/6-31G(d,p) | -6.35 | -1.42 | 4.93 |

Quantum chemistry provides a robust framework for predicting spectroscopic properties, which are essential for molecular characterization. nih.gov DFT calculations can accurately compute the nuclear magnetic resonance (NMR) shielding tensors, which are then converted into the chemical shifts observed in ¹H, ¹³C, and ³¹P NMR spectra. nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov

For a molecule like calcium naphthyl phosphate, theoretical calculations would predict characteristic signals.

NMR: The ³¹P NMR chemical shift would be highly sensitive to the electronic environment around the phosphorus atom. The ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons of the naphthalene ring, with their exact shifts influenced by the electron-withdrawing nature of the phosphate group.

Vibrational Frequencies: Key vibrational modes would include the P=O stretching frequency, which is a strong and characteristic absorption in the IR spectrum of organophosphates. rsc.org Other significant vibrations would involve P-O single bond stretching and various C-H and C-C stretching and bending modes of the naphthalene ring.

While experimental spectra provide the definitive identification, theoretical predictions are invaluable for assigning spectral peaks and understanding how molecular structure relates to the observed spectroscopic data. nih.gov

A significant application of quantum chemical calculations is the elucidation of chemical reaction mechanisms. For phosphate esters, hydrolysis is a fundamentally important reaction. Theoretical studies have mapped out the potential energy surfaces for these reactions, identifying intermediates and transition states. rsc.orgrsc.org

The hydrolysis of organophosphates can proceed through two primary mechanisms:

Associative (ANDN): This is a stepwise pathway involving the formation of a stable or transient pentacovalent phosphorane intermediate. researchgate.netacs.org

Dissociative (DN+AN): This pathway involves the initial cleavage of the P-O bond to form a metaphosphate intermediate, which is then attacked by a nucleophile (e.g., water or hydroxide). researchgate.net

Calculations on model systems like dimethyl phosphate and ethylene (B1197577) phosphate show that the reaction with a hydroxide (B78521) ion proceeds through a pentacovalent phosphorane transition state, with the nucleophilic attack being the rate-determining step. rsc.orgrsc.org The conformation of the incoming nucleophile can influence whether the reaction is a one-step concerted process or a multi-step pathway with an intermediate. acs.orgnih.gov The energy barrier for these reactions can be calculated, providing a theoretical estimate of the reaction rate. Solvation models are often incorporated into these calculations, as the solvent can significantly stabilize or destabilize the transition state, thereby altering the reaction energetics. rsc.orgdtic.mil

| Mechanism | Key Feature | Intermediate/Transition State | Typical Substrates |

|---|---|---|---|

| Associative (ANDN) | Nucleophilic attack precedes bond breaking | Pentacovalent phosphorane | Phosphate triesters |

| Dissociative (DN+AN) | Bond breaking precedes nucleophilic attack | Metaphosphate (PO₃⁻) | Phosphate monoester dianions |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. By using a force field to describe the potential energy of the system, MD can simulate processes like solvation, aggregation, and interactions at interfaces.

In aqueous solution, the behavior of this compound is governed by its interactions with water molecules and other ions. The naphthyl phosphate anion can be considered an amphiphilic molecule, possessing a hydrophobic naphthalene tail and a hydrophilic, charged phosphate headgroup. nih.gov

Simulations of calcium and phosphate ions in water have provided detailed insights into the formation of ion pairs and larger prenucleation clusters. nih.govacs.org These studies show that stable complexes of calcium and phosphate ions can form, and the thermodynamics of their association can be computed. nih.govacs.org This knowledge is directly applicable to understanding the initial stages of aggregation and potential precipitation of this compound from solution.

In the solid state, the arrangement of molecules and ions in the crystal lattice is determined by a complex network of intermolecular interactions. chimia.chchimia.ch For this compound, these interactions are critical in defining its crystal structure and properties.

X-ray diffraction studies have solved the crystal structure of calcium 1-naphthylphosphate trihydrate, Ca(C₁₀H₇HPO₄)₂·3H₂O. iucr.orgmontana.edu This experimental data provides an excellent foundation for computational analysis. The key intermolecular interactions identified are:

Ionic Bonding: Strong electrostatic interactions exist between the Ca²⁺ ions and the negatively charged oxygen atoms of the phosphate groups.

Coordination: Each calcium ion is coordinated to seven oxygen atoms. Four of these oxygens are from four different phosphate groups, and the other three are from water molecules, forming a distorted pentagonal bipyramidal geometry around the calcium center. iucr.orgmontana.edu

Hydrogen Bonding: Neighboring phosphate groups are linked together by hydrogen bonds. The water molecules also participate in a strong hydrogen-bonding network, further stabilizing the crystal structure. iucr.orgmontana.edu

MD simulations can be used to model these interactions in the solid state. By simulating the crystal lattice, one can study its stability, mechanical properties, and the dynamics of the constituent molecules and ions. Furthermore, simulations can model the interface between the solid crystal and a solution, which is crucial for understanding processes like crystal growth and dissolution. researchgate.net

Force Field Development and Parameterization for Complex Systems

The development of an accurate force field is a foundational requirement for performing meaningful molecular dynamics (MD) simulations to study the structure, dynamics, and interactions of complex systems like this compound in various environments. A force field is a set of potential energy functions and associated parameters that describe the energy of a system as a function of its atomic coordinates. For a hybrid ionic-organic compound such as this compound, parameterization is particularly challenging as it must correctly represent ionic interactions, covalent bonds within the organophosphate, and the non-bonded interactions of the aromatic system.

The process involves several critical steps:

Defining Atom Types: Atoms are classified based on their element, hybridization, and local chemical environment. For this compound, this would involve distinct atom types for the calcium ion (Ca²⁺), the phosphate phosphorus (P), the ester oxygen linking to the naphthyl group, the anionic phosphate oxygens, and various carbon and hydrogen atoms within the aromatic naphthalene ring.

Parameterizing Bonded Terms: This includes obtaining equilibrium values and force constants for bond stretching (between two atoms), angle bending (between three atoms), and dihedral torsions (between four atoms). These are often derived from quantum mechanical (QM) calculations on fragments of the molecule (e.g., the naphthyl phosphate anion) or by fitting to experimental data from techniques like X-ray crystallography and infrared spectroscopy. The crystal structure of calcium 1-naphthyl phosphate trihydrate provides essential experimental bond lengths and angles that serve as a primary benchmark for validation. montana.edu

Parameterizing Non-Bonded Terms: These terms describe van der Waals forces (often using a Lennard-Jones potential) and electrostatic interactions (using partial atomic charges).

Partial Charges: Charges are typically derived to reproduce the electrostatic potential calculated from high-level QM methods. The distribution of charge around the phosphate group and its delocalization into the aromatic system is critical for accurately modeling interactions with the calcium ion and solvent molecules.

Lennard-Jones Parameters: These define the attractive and repulsive forces between atoms and are crucial for modeling the correct density, packing, and solvation properties. They are often adapted from existing, well-established force fields (like AMBER, CHARMM, or OPLS) and refined against experimental data, such as liquid density or heats of vaporization of similar compounds.

For the ionic components, force fields must accurately reproduce thermodynamic properties like the free energies of hydration and the solubility of the mineral phases. core.ac.ukresearchgate.netnih.gov The interaction parameters for Ca²⁺ and the phosphate oxygens are benchmarked against experimental data on ion pairing in solution and the structural properties of known calcium phosphate minerals. core.ac.ukresearchgate.net

The table below illustrates the types of parameters that would be defined in a force field for this compound.

| Parameter Type | Atoms Involved | Typical Value/Form | Source of Parameterization |

| Bond Stretch | P-O(ester), C-C(aromatic), P-O(anionic) | k_b (r - r_eq)² | QM Calculations, X-ray Crystallography |

| Angle Bend | O-P-O, C-C-C(aromatic), P-O-C | k_θ (θ - θ_eq)² | QM Calculations, X-ray Crystallography |

| Dihedral Torsion | C-O-P-O, C-C-C-C | V_n [1 + cos(nφ - δ)] | QM Rotational Energy Scans |

| Partial Atomic Charge | Ca, P, O, C, H | Point charge (e.g., Ca: +2.0, P: +1.2, O: -0.8) | QM Electrostatic Potential Fitting |

| Lennard-Jones | All atom pairs | 4ε [ (σ/r)¹² - (σ/r)⁶ ] | Fitting to Experimental Liquid Data |

Data Mining and Cheminformatics Approaches for Structure-Reactivity Correlations

Data mining and cheminformatics provide powerful tools for establishing relationships between a molecule's structure and its chemical reactivity or biological activity, often without needing to perform complex, physics-based simulations. The most common approach in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. springernature.com

A QSAR study aims to find a reliable mathematical relationship between the properties of a compound and its experimentally measured activity. springernature.comui.ac.id For a series of organophosphate compounds, including derivatives related to naphthyl phosphate, this methodology could be used to predict reactivity, such as the rate of hydrolysis, or a biological effect, such as enzyme inhibition. daneshyari.comnih.gov

The general workflow for building a QSAR model for organophosphates involves:

Dataset Assembly: A collection of organophosphate compounds with known experimental activities (e.g., toxicity, reaction rate) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices describing molecular branching and connectivity.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. ui.ac.id

Molecular Interaction Fields (MIFs): Descriptors that characterize the steric and electrostatic fields around the molecule, which can be crucial for understanding interactions with a receptor or catalyst. nih.gov

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the most relevant descriptors to the observed activity. ui.ac.idnih.gov

Validation: The model's predictive power is rigorously tested using statistical methods (e.g., cross-validation) and, ideally, by predicting the activity of a new set of compounds not used in the model's creation. daneshyari.comnih.gov

For instance, a QSAR model could be developed to predict the insecticidal activity of a series of organophosphates. The resulting model might take a form like:

log(Activity) = c₀ + c₁(LogP) + c₂(HOMO Energy) + c₃*(Dipole Moment)

This equation could then be used to estimate the activity of a new or hypothetical compound like this compound in silico, guiding synthetic efforts toward molecules with desired properties.

The following table provides a hypothetical example of a dataset that would be used to build a QSAR model for predicting the rate of hydrolysis in a series of aryl phosphates.

| Compound | LogP | HOMO (eV) | Molar Refractivity (cm³) | Observed Hydrolysis Rate (k, s⁻¹) |

| Phenyl Phosphate | 1.45 | -6.8 | 43.5 | 1.2 x 10⁻⁵ |

| 4-Nitrophenyl Phosphate | 1.39 | -7.5 | 48.1 | 8.5 x 10⁻⁴ |

| 1-Naphthyl Phosphate | 2.85 | -6.5 | 63.2 | 2.1 x 10⁻⁵ |

| 2,4-Dichlorophenyl Phosphate | 3.22 | -7.2 | 53.0 | 9.7 x 10⁻⁵ |

| 4-Methylphenyl Phosphate | 2.01 | -6.6 | 48.2 | 0.9 x 10⁻⁵ |

Future Research Directions and Emerging Paradigms